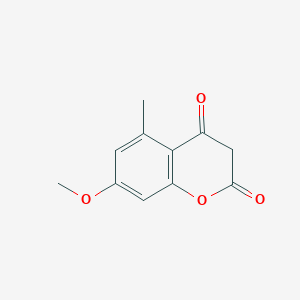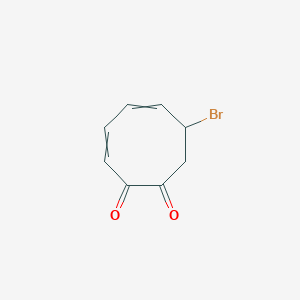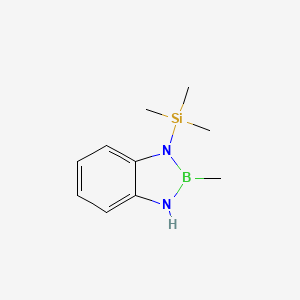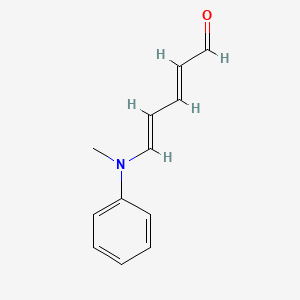![molecular formula C10H19O5P B14587786 Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate CAS No. 61203-64-3](/img/structure/B14587786.png)
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate is an organic compound with the molecular formula C9H17O5P. It is also known by its IUPAC name, ethyl 2-(diethoxyphosphoryl)acrylate. This compound is characterized by the presence of a phosphoryl group attached to an acrylate moiety, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphite with ethyl acrylate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for phosphoryl transfer reactions.
Mécanisme D'action
The mechanism of action of ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can participate in phosphoryl transfer reactions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate.
Ethyl acrylate: Another precursor used in the synthesis.
Phosphonic acids: Products of oxidation reactions involving the compound.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of an acrylate with the versatility of a phosphoryl group. This makes it a valuable intermediate in the synthesis of a wide range of organophosphorus compounds .
Propriétés
Numéro CAS |
61203-64-3 |
|---|---|
Formule moléculaire |
C10H19O5P |
Poids moléculaire |
250.23 g/mol |
Nom IUPAC |
ethyl 2-(diethoxyphosphorylmethyl)prop-2-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-13-10(11)9(4)8-16(12,14-6-2)15-7-3/h4-8H2,1-3H3 |
Clé InChI |
GLBBUOCEYVTYOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)CP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)
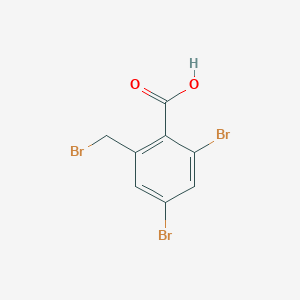

![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)
